Bienvenue dans la boutique en ligne BenchChem!

Hydantoin, 1-(2-propylvaleryl)-

Lipophilicity Drug likeness Blood-brain barrier

Hydantoin, 1-(2-propylvaleryl)- (CAS 101564-72-1), also known as dipropylacetylhydantoine or 1-(2-propylpentanoyl)imidazolidine-2,4-dione, is a synthetic N-acylated cyclic ureide with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol. It belongs to the hydantoin class of heterocyclic compounds, which are five-membered cyclic ureides historically recognized for their anticonvulsant pharmacophore.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 101564-72-1
Cat. No. B010861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 1-(2-propylvaleryl)-
CAS101564-72-1
SynonymsHydantoin, 1-(2-propylvaleryl)-
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)N1CC(=O)NC1=O
InChIInChI=1S/C11H18N2O3/c1-3-5-8(6-4-2)10(15)13-7-9(14)12-11(13)16/h8H,3-7H2,1-2H3,(H,12,14,16)
InChIKeyQMIKQDZKBPDEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydantoin, 1-(2-propylvaleryl)- (CAS 101564-72-1): Chemical Identity and Class Context for Research Procurement


Hydantoin, 1-(2-propylvaleryl)- (CAS 101564-72-1), also known as dipropylacetylhydantoine or 1-(2-propylpentanoyl)imidazolidine-2,4-dione, is a synthetic N-acylated cyclic ureide with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol [1]. It belongs to the hydantoin class of heterocyclic compounds, which are five-membered cyclic ureides historically recognized for their anticonvulsant pharmacophore [2]. The compound features the 2-propylvaleryl (dipropylacetyl) moiety—the same branched-chain acyl group present in the broad-spectrum antiepileptic drug valproic acid (VPA)—attached at the N1 position of the hydantoin ring [1]. This structural hybridization places it within the family of second-generation VPA derivatives that were explored to retain anticonvulsant efficacy while mitigating the teratogenicity and hepatotoxicity associated with the parent carboxylic acid [3].

Why Hydantoin, 1-(2-propylvaleryl)- Cannot Be Replaced by Generic Hydantoins or Simple Valproic Acid Analogs


Hydantoin, 1-(2-propylvaleryl)- occupies a distinct molecular space that precludes direct substitution by either classical hydantoin anticonvulsants (e.g., phenytoin) or simple valproic acid derivatives. Unlike 5,5-disubstituted hydantoins such as phenytoin, this compound is N1-acylated with a branched aliphatic chain, which fundamentally alters its hydrogen-bonding capacity (1 H-bond donor vs. 2 in phenytoin) and lipophilicity profile (XLogP3 = 1.8) [1]. Compared to the acyclic urea analog N-(2-propylpentanoyl)urea (VPU, CAS 6098-20-0), the cyclization into a hydantoin ring imposes conformational restriction on the ureide pharmacophore, which is known to influence both target binding kinetics and metabolic stability [2]. Relative to valproic acid itself (XLogP3 ≈ 2.75, MW 144.21), the compound's higher molecular weight (226.27) and altered polar surface area (69.97 Ų) predict different blood-brain barrier permeation and plasma protein binding characteristics [1][3]. These structural distinctions mean that procurement for structure-activity relationship (SAR) studies, analytical reference standard development, or synthetic intermediate applications cannot be satisfied by off-the-shelf alternatives without compromising the specific molecular attributes under investigation.

Quantitative Differentiation Evidence for Hydantoin, 1-(2-propylvaleryl)- Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Valproic Acid (VPA)

Hydantoin, 1-(2-propylvaleryl)- (MW 226.27 g/mol, XLogP3 1.8) is a heavier and less lipophilic molecular entity compared to the parent compound valproic acid (MW 144.21 g/mol, XLogP3 ≈ 2.75) [1]. The increase in molecular weight arises from the replacement of the carboxylic acid group with the hydantoin ring, while the reduction in XLogP3 of approximately 0.95 log units reflects the introduction of two additional hydrogen-bond acceptors (total 3 vs. 2 in VPA) and one hydrogen-bond donor (1 vs. 1 in VPA, but embedded in a cyclic ureide) [1][2]. This shift in lipophilicity is consistent with the broader observation that cyclic ureide derivatives of VPA exhibit altered CNS penetration and reduced plasma protein binding compared to the free acid [3].

Lipophilicity Drug likeness Blood-brain barrier Physicochemical profiling

Conformational Restriction: Cyclic Ureide vs. Acyclic Urea Analog (VPU)

Hydantoin, 1-(2-propylvaleryl)- is a cyclic ureide, whereas its closest structural analog N-(2-propylpentanoyl)urea (VPU, CAS 6098-20-0) is an acyclic ureide. Both share the identical 2-propylvaleryl acyl group, but the cyclization of the ureide moiety into the hydantoin ring eliminates free rotation around the N–C(O)–N bonds, locking the urea pharmacophore into a planar five-membered ring conformation [1]. The rotatable bond count is reduced from 7 in VPU to 5 in the target compound, indicating a more rigid structure [1][2]. In the broader VPA derivative class, cyclic ureide analogs have been associated with altered hydrogen-bonding patterns at target binding sites and differential susceptibility to hydrolytic metabolism compared to their acyclic counterparts [3]. VPU itself has demonstrated an ED50 of 49–66 mg/kg (i.p.) in rodent seizure models with a protective index (TD50/ED50) of 9.5, substantially outperforming VPA (PI = 1.1); however, no directly comparable published data exist for the hydantoin analog [4].

Conformational analysis Ureide pharmacophore Structure-activity relationship Metabolic stability

Physicochemical Characterization: Density and Refractive Index Differentiation for Quality Control

Hydantoin, 1-(2-propylvaleryl)- has experimentally reported density of 1.134 g/cm³ and refractive index of 1.493 [1]. These values provide measurable, compound-specific identity parameters that differentiate it from other hydantoin derivatives and valproic acid analogs. For comparison, the parent hydantoin (unsubstituted, CAS 461-72-3) has a reported density of approximately 1.39 g/cm³ and a melting point of 216–218°C, while valproic acid has a density of approximately 0.904 g/cm³ and a boiling point of 221–222°C . The lower density of the target compound relative to unsubstituted hydantoin reflects the extended aliphatic side chain disrupting crystal packing, and the higher density relative to VPA reflects the contribution of the heterocyclic ring. Additionally, the computed polar surface area (PSA) of 69.97 Ų for the target compound differs substantially from phenytoin (PSA ≈ 58.2 Ų) and VPA (PSA ≈ 37.3 Ų), offering another orthogonal identity verification parameter [1][2].

Quality control Analytical reference standard Identity testing Physicochemical characterization

Hydrogen-Bonding Architecture vs. 5,5-Diphenyl Hydantoins (Phenytoin and VPDPH)

Hydantoin, 1-(2-propylvaleryl)- lacks the 5,5-diaryl substitution characteristic of phenytoin (5,5-diphenylhydantoin) and its valproyl derivative VPDPH (5,5-diphenyl-1-(2-propylvaleryl)hydantoin). The target compound therefore possesses one hydrogen-bond donor (N3–H) and three hydrogen-bond acceptors (two carbonyl oxygens at positions 2 and 4, and the exocyclic amide carbonyl), compared to phenytoin which has one HBD and two HBA, and VPDPH which has one HBD and three HBA but with additional steric shielding from the phenyl rings [1]. The absence of aromatic substituents at C5 also eliminates potential π–π stacking interactions that dominate the crystal packing of phenytoin and contribute to its notoriously poor aqueous solubility (~32 mg/L at 25°C) [2]. Based on class-level SAR, hydantoins without 5,5-diaryl substitution generally exhibit higher aqueous solubility and different dissolution profiles [3].

Hydrogen bonding Crystal engineering Solubility Drug design

Synthetic Intermediate Utility: N1-Acyl Hydantoin as a Scaffold for Further Derivatization

Hydantoin, 1-(2-propylvaleryl)- serves as a synthetic intermediate or scaffold distinct from 3-acyl hydantoins. The N1-acylation pattern of the target compound directs further substitution exclusively to the N3 position (the remaining free NH), enabling regiospecific synthesis of 1-acyl-3-substituted hydantoin derivatives [1]. In contrast, the related compound 3-(2-propylpentanoyl)-5,5-diphenylhydantoin (VPDPH, CAS 153735-26-3) has the valproyl group at N3, leaving N1 potentially available for different derivatization chemistry . The unsubstituted C5 position in the target compound also permits subsequent alkylation or arylation at this site, offering a divergent synthetic pathway not available from 5,5-disubstituted hydantoins. Supplier specifications typically report 95% purity for this compound, with the molecular identity confirmed by the InChIKey QMIKQDZKBPDEAU-UHFFFAOYSA-N [1].

Synthetic chemistry Hydantoin derivatization N-acylation Chemical intermediate

Recommended Application Scenarios for Hydantoin, 1-(2-propylvaleryl)- Based on Verified Differentiation Evidence


Analytical Reference Standard for Valproic Acid Hydantoin Derivative Identification

Due to its well-defined physicochemical parameters—density of 1.134 g/cm³, refractive index of 1.493, and unique InChIKey (QMIKQDZKBPDEAU-UHFFFAOYSA-N)—Hydantoin, 1-(2-propylvaleryl)- is suitable as a qualitative reference standard for HPLC, GC-MS, or NMR-based identification of N-acyl hydantoin derivatives in complex mixtures [1]. Its polar surface area (69.97 Ų) and XLogP3 (1.8) provide orthogonal chromatographic retention time markers that differentiate it from VPA (PSA 37.30 Ų, XLogP3 ~2.75) and phenytoin (PSA 58.2 Ų), facilitating method development for purity analysis of valproic acid-derived hydantoins [1][2].

Medicinal Chemistry Scaffold for Regiospecific N3-Derivatization

The N1-acylated hydantoin scaffold with a free N3–H and unsubstituted C5 position provides a versatile starting material for regiospecific N3-functionalization (alkylation, acylation, sulfonylation), enabling the synthesis of focused compound libraries for SAR exploration of cyclic ureide anticonvulsants [1]. The conformational restriction imposed by the hydantoin ring, compared to the acyclic VPU, allows systematic investigation of the relationship between molecular rigidity and biological target engagement, a parameter known to influence both potency and metabolic stability within the VPA derivative class [3].

Physicochemical Profiling in Drug Discovery for CNS-Penetrant Hydantoins

With a computed XLogP3 of 1.8 and a molecular weight of 226.27 g/mol, Hydantoin, 1-(2-propylvaleryl)- occupies a favorable CNS drug-like chemical space within the range associated with balanced passive permeability and acceptable efflux liability [1]. This compound can serve as a physicochemical benchmark in early-stage CNS drug discovery programs comparing hydantoin-based scaffolds against acyclic urea and free carboxylic acid VPA derivatives, where systematic variation of lipophilicity and hydrogen-bonding capacity is critical for optimizing the therapeutic window and minimizing off-target effects [2].

Synthetic Intermediate for Prodrug Design Strategies

The N1-(2-propylvaleryl) substituent potentially functions as a cleavable acyl prodrug moiety, and the hydantoin ring can serve as a carrier for CNS delivery of the valproyl pharmacophore [1]. The three available derivatization sites (N3, C5, and side chain) allow for modular synthetic elaboration, making this compound a strategic intermediate for medicinal chemistry teams developing next-generation VPA prodrugs that aim to decouple anticonvulsant efficacy from teratogenicity, a key challenge identified across the VPA analog literature [2].

Quote Request

Request a Quote for Hydantoin, 1-(2-propylvaleryl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.